molecular formula C10H12ClN3O6 B11100554 (6-Chloro-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid

(6-Chloro-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid

Cat. No.: B11100554
M. Wt: 305.67 g/mol
InChI Key: NYIRDBZKDUVJMT-UHFFFAOYSA-N
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Description

(6-Chloro-1,5-dinitro-3-azabicyclo[331]non-6-en-3-yl)acetic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of internal alkenes with N-tosylhydrazones, catalyzed by palladium. This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

(6-Chloro-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (6-Chloro-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-1,5-dinitro-3-azabicyclo[33

Properties

Molecular Formula

C10H12ClN3O6

Molecular Weight

305.67 g/mol

IUPAC Name

2-(6-chloro-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid

InChI

InChI=1S/C10H12ClN3O6/c11-7-1-2-9(13(17)18)4-10(7,14(19)20)6-12(5-9)3-8(15)16/h1H,2-6H2,(H,15,16)

InChI Key

NYIRDBZKDUVJMT-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2(CC1(CN(C2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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